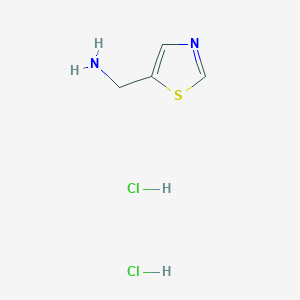

Thiazol-5-ylmethanamine dihydrochloride

Description

Thiazol-5-ylmethanamine dihydrochloride (CAS: 1215372-00-1) is a thiazole derivative with the molecular formula C₄H₈Cl₂N₂S and a molar mass of 187.09 g/mol . The compound features a primary amine (-CH₂NH₂) group attached to the 5th position of the thiazole ring, with two hydrochloride counterions enhancing its solubility in aqueous solutions. Thiazole derivatives are widely utilized in pharmaceutical and agrochemical research due to their structural versatility and biological relevance. This compound is commonly employed as a building block in organic synthesis, particularly in the development of small-molecule inhibitors or ligands targeting enzymes or receptors .

Propriétés

IUPAC Name |

1,3-thiazol-5-ylmethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S.2ClH/c5-1-4-2-6-3-7-4;;/h2-3H,1,5H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URVNRCYESACKMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215372-00-1 | |

| Record name | 1215372-00-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Formation of the Thiazole Ring

The core thiazole ring in thiazol-5-ylmethanamine is typically synthesized via cyclization reactions involving thioamide derivatives and α-haloketones or related precursors. The general approach includes:

Cyclization of Thiourea Derivatives with α-Haloketones:

The reaction of a thiourea derivative with an α-haloketone under acidic or neutral conditions leads to the formation of the thiazole ring by intramolecular cyclization. This step is crucial for establishing the heterocyclic framework.

This method is widely used for synthesizing various substituted thiazoles, including thiazol-5-ylmethanamine derivatives.Reaction of Thioamides with Formaldehyde:

For thiazol-5-ylmethanamine specifically, synthesis often involves reacting thioamides with formaldehyde under controlled conditions to introduce the aminomethyl group at the 5-position of the thiazole ring.

Introduction of the Aminomethyl Group

The aminomethyl (-CH2NH2) group at the 5-position of the thiazole ring is introduced through reductive amination or condensation reactions:

Reductive Amination Using Formaldehyde and Ammonium Salts:

The thiazole intermediate is reacted with formaldehyde and ammonium chloride under reductive amination conditions. This reaction installs the methanamine group at the 5-position, forming 5-(aminomethyl)-1,3-thiazole.Condensation Reactions:

Alternative methods involve condensation of thiazole precursors with formaldehyde or related aldehydes, followed by reduction, to yield the aminomethyl-substituted thiazole.

Conversion to Dihydrochloride Salt

To enhance stability, solubility, and ease of handling, the free base thiazol-5-ylmethanamine is converted to its dihydrochloride salt:

Treatment with Hydrogen Chloride Gas or Aqueous HCl:

The free amine is reacted with HCl gas or aqueous hydrochloric acid to form the dihydrochloride salt. This step is typically carried out after purification of the free base and can be performed in solvents such as ethanol or dioxane.Purification Techniques:

The crude dihydrochloride salt is purified by recrystallization from ethanol or ethanol-DMF mixtures to obtain a highly pure product suitable for research or industrial use.

Industrial and Laboratory Scale Synthesis

Industrial synthesis follows similar routes but emphasizes process control and scalability:

| Step | Description | Reaction Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Cyclization of thiourea derivative with α-haloketone | Acidic or neutral medium, 20–25°C | High yield; forms thiazole ring |

| 2 | Aminomethylation via reductive amination | Formaldehyde, ammonium chloride, reductive conditions | Efficient introduction of aminomethyl group |

| 3 | Conversion to dihydrochloride salt | HCl gas or aqueous HCl, ethanol solvent | High purity salt formation |

| 4 | Purification | Recrystallization (ethanol/DMF) | Purity confirmed by NMR, IR, elemental analysis |

This process is often conducted in batch or continuous flow reactors to optimize yield and purity.

Analytical Characterization of Intermediates and Final Product

Characterization is essential to confirm the structure and purity of thiazol-5-ylmethanamine dihydrochloride:

| Analytical Method | Purpose | Typical Data/Outcome |

|---|---|---|

| ¹H and ¹³C NMR Spectroscopy | Confirm thiazole ring and aminomethyl group | Chemical shifts δ 7.2–7.8 ppm (aryl protons), δ 3.5–4.0 ppm (CH2NH2) |

| Infrared (IR) Spectroscopy | Identify functional groups (NH2, C=N) | N-H stretch ~3300 cm⁻¹, C=N stretch ~1600 cm⁻¹ |

| Elemental Analysis | Verify purity and stoichiometry | C, H, N, S, Cl within ±0.3% |

| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Quantify impurities and confirm molecular weight | Molecular ion peak matching expected mass |

| Thermogravimetric Analysis (TGA) | Assess thermal stability | Decomposition temperature >200°C for anhydrous forms |

These methods ensure the compound meets required specifications for research or pharmaceutical applications.

Research Findings and Advances

- Recent studies highlight the versatility of thiazole derivatives, including thiazol-5-ylmethanamine, in medicinal chemistry due to their antimicrobial, anticancer, and neuroprotective activities.

- Microwave-assisted one-pot synthesis techniques have been developed for related thiazoline analogs, offering potential for streamlined preparation of thiazole derivatives with high yields and reduced reaction times.

- Continuous improvements in synthetic routes focus on greener chemistry approaches and enhanced selectivity in functional group transformations.

Summary Table: Preparation Methods Overview

| Preparation Stage | Method | Key Reagents | Conditions | Notes |

|---|---|---|---|---|

| Thiazole ring formation | Cyclization of thiourea with α-haloketone | Thiourea, α-haloketone | Acidic/neutral, 20–25°C | Core heterocycle formation |

| Aminomethylation | Reductive amination with formaldehyde | Formaldehyde, ammonium chloride | Controlled reductive conditions | Introduces aminomethyl group |

| Salt formation | Reaction with HCl | HCl gas or aqueous HCl | Room temperature | Forms dihydrochloride salt |

| Purification | Recrystallization | Ethanol, DMF mixtures | Ambient or slight heating | Ensures high purity |

This detailed synthesis framework for this compound integrates diverse research findings and industrial practices, providing a robust foundation for further development and application of this important compound.

Analyse Des Réactions Chimiques

Types of Reactions

Thiazol-5-ylmethanamine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: It can be reduced to form thiazolidine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Drug Development

Thiazol-5-ylmethanamine dihydrochloride is investigated for its potential as a precursor in the synthesis of bioactive compounds. The thiazole ring is known to impart various biological activities, making it a valuable scaffold in drug discovery. Its derivatives have shown promise in targeting specific diseases, including cancer and infectious diseases.

Case Study: Anticancer Activity

In a study examining the anticancer properties of thiazole derivatives, this compound was synthesized and tested against various cancer cell lines. Results indicated significant cytotoxic effects, suggesting its potential as an anticancer agent .

Biochemical Applications

Enzyme Inhibition Studies

this compound has been utilized in enzyme inhibition studies due to its ability to interact with various biological targets. Its structural features suggest that it may inhibit enzymes involved in critical metabolic pathways.

Case Study: Enzyme Interaction

Research demonstrated that this compound effectively inhibited the activity of a specific enzyme linked to metabolic disorders. This finding highlights its potential role in developing therapeutic agents for metabolic diseases .

Analytical Chemistry

Analytical Techniques

The compound is employed in various analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). These techniques are crucial for quantifying this compound in biological samples and assessing its pharmacokinetics.

Table: Analytical Methods Used

| Method | Application |

|---|---|

| HPLC | Quantification in biological fluids |

| LC-MS | Structural elucidation |

| NMR | Confirmation of chemical structure |

Material Science

This compound is also explored for its applications in material science, particularly in the development of novel polymers and coatings that exhibit antimicrobial properties due to the inherent activity of thiazole derivatives.

Mécanisme D'action

The mechanism of action of Thiazol-5-ylmethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between Thiazol-5-ylmethanamine dihydrochloride and related compounds:

Key Differences and Implications

The ethanamine derivative (C₅H₁₀Cl₂N₂S) has a longer aliphatic chain, which may improve membrane permeability compared to the shorter methylamine chain in the parent compound . The phenyl-substituted derivative (C₁₀H₁₁ClN₂S) introduces aromaticity, which is critical for π-π interactions in drug-receptor binding .

Solubility and Stability :

- This compound’s hydrochloride salt form enhances water solubility, making it suitable for aqueous reaction conditions .

- Chlorinated derivatives (e.g., 5-Chloro-1,3-thiazol-2-amine hydrochloride) may exhibit reduced solubility in polar solvents due to increased electronegativity .

Applications :

- This compound is primarily used in medicinal chemistry for synthesizing kinase inhibitors or antimicrobial agents .

- Complex derivatives like Imidazo[2,1-b][1,3]this compound (CymitQuimica, Ref: 3D-DXC58810) are specialized building blocks for heterocyclic drug candidates .

Research and Commercial Relevance

- Synthetic Utility : Thiazole derivatives are pivotal in constructing bioactive molecules. For example, the ethylenediamine analog (2-(Thiazol-5-yl)ethanamine dihydrochloride) is utilized in peptide mimetics due to its flexible backbone .

- Biological Activity: Substituents like chlorine or phenyl groups can modulate toxicity and efficacy.

- Commercial Availability : Suppliers like CymitQuimica and GLPBIO offer these compounds at research-scale quantities, with prices reflecting complexity (e.g., €860/50mg for imidazo-thiazole derivatives) .

Activité Biologique

Thiazol-5-ylmethanamine dihydrochloride is a compound belonging to the thiazole family, which has gained attention for its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features a thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen. This unique structure contributes to its reactivity and biological activity. The compound is often used as a precursor in organic synthesis and has applications in medicinal chemistry.

Thiazole derivatives, including this compound, interact with various biological targets, including enzymes and receptors. The primary mechanisms of action include:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in critical biochemical pathways, such as those related to bacterial cell wall synthesis, leading to antimicrobial effects .

- Receptor Modulation : It has been shown to interact with neurotransmitter receptors, particularly the 5-HT2A receptor, influencing neurotransmission and signaling pathways .

Biochemical Pathways Affected

Thiazole derivatives impact several biochemical pathways, which may lead to diverse biological effects:

- Antimicrobial Activity : Inhibition of bacterial growth through interference with cell wall synthesis.

- Anticancer Activity : Induction of apoptosis in cancer cells by modulating signaling pathways .

- Neuroprotective Effects : Potential protection against oxidative stress in neuronal cells .

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antimicrobial | Effective against various bacteria and fungi by disrupting cellular processes. |

| Anticancer | Induces apoptosis and inhibits cell proliferation in specific cancer cell lines. |

| Neuroprotective | Protects neuronal cells from damage due to oxidative stress. |

Case Studies and Research Findings

- Antimicrobial Studies : Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that it can inhibit the growth of Staphylococcus aureus and Escherichia coli effectively .

- Cancer Research : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including melanoma and glioblastoma cells. The IC50 values for these effects suggest potent anticancer activity compared to standard chemotherapeutics .

- Neuroprotection : Emerging evidence suggests that thiazole derivatives can protect neuronal cells from oxidative damage, potentially offering therapeutic avenues for neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing Thiazol-5-ylmethanamine dihydrochloride, and how can reaction efficiency be monitored?

- Methodology : Use nucleophilic substitution or condensation reactions between thiazole precursors and amine derivatives under acidic conditions. Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with a C18 column (3.5 µm, 4.6 × 150 mm) and UV detection at 254 nm . Purify intermediates via recrystallization in ethanol/water mixtures, and confirm the dihydrochloride salt formation using stoichiometric HCl in anhydrous ether .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Acquire - and -NMR spectra in DO or DMSO-d. Key signals include thiazole protons (δ 7.2–8.5 ppm) and methanamine CH (δ 3.5–4.0 ppm) .

- Mass Spectrometry : Use electrospray ionization (ESI-MS) to observe [M+H] and [M+2H] peaks, confirming molecular weight (e.g., ~227.15 g/mol) .

- Elemental Analysis : Validate Cl content (~31.3%) via titration or ion chromatography .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodology : Conduct accelerated stability studies at pH 2–9 (using phosphate/citrate buffers) under controlled temperatures (25°C, 40°C). Analyze degradation via HPLC with a mobile phase of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (30:70 v/v). Dihydrochloride salts typically exhibit superior stability in acidic conditions (pH 3–5) compared to hydrochloride forms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Methodology : Systematically vary catalysts (e.g., ZnCl), solvents (DMF vs. THF), and reaction times. Compare results with literature protocols (e.g., Safonov, 2020) . Use design-of-experiments (DoE) software to identify critical factors (e.g., temperature, stoichiometry) and validate reproducibility across ≥3 independent trials .

Q. What computational models predict the tautomeric behavior of Thiazol-5-ylmethanamine derivatives?

- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to evaluate thione-thiol tautomerism. Compare theoretical IR/Raman spectra with experimental data to identify dominant tautomers . Molecular dynamics simulations can further assess solvent effects (e.g., water vs. DMSO) on stability .

Q. What analytical strategies identify degradation products of this compound under oxidative stress?

- Methodology : Expose the compound to HO (3% v/v) at 40°C for 72 hours. Analyze degradation using LC-MS/MS (Q-TOF) with a BEH C18 column (2.1 × 100 mm, 1.7 µm). Key degradants may include sulfoxide or ring-opened thiazole derivatives .

Q. How can researchers design bioactivity assays for this compound targeting thiamine-dependent enzymes?

- Methodology : Use enzyme inhibition assays (e.g., transketolase or pyruvate dehydrogenase) with UV-Vis monitoring of NADH oxidation at 340 nm. Compare IC values against positive controls (e.g., oxythiamine). Validate specificity via competitive binding studies and molecular docking (AutoDock Vina) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.